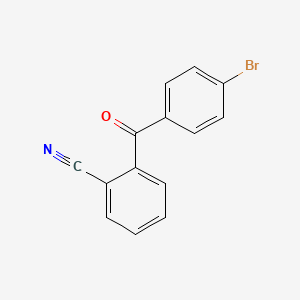

4-Bromo-2'-cyanobenzophenone

Description

4-Bromo-2'-cyanobenzophenone is a benzophenone derivative characterized by a bromine atom at the para-position of one aromatic ring and a cyano group at the ortho-position of the adjacent ring. Its molecular structure (C₁₄H₈BrNO) combines halogen and nitrile functionalities, which confer unique electronic and steric properties.

Properties

IUPAC Name |

2-(4-bromobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO/c15-12-7-5-10(6-8-12)14(17)13-4-2-1-3-11(13)9-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKICEKCIBHVQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641439 | |

| Record name | 2-(4-Bromobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-85-4 | |

| Record name | Benzonitrile, 2-(4-bromobenzoyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2’-cyanobenzophenone can be synthesized through various methods. One common approach involves the bromination of 2’-cyanobenzophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for 4-Bromo-2’-cyanobenzophenone often involve large-scale bromination reactions. These methods are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2’-cyanobenzophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The benzophenone core can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Nucleophilic Substitution: Products include substituted benzophenones with various functional groups.

Reduction: The major product is 4-bromo-2’-aminobenzophenone.

Oxidation: The major product is 4-bromo-2’-carboxybenzophenone.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2'-cyanobenzophenone serves as an important intermediate in the synthesis of various pharmaceuticals. The compound's structure allows for modifications that enhance biological activity.

Pharmaceutical Intermediates

- Benzodiazepine Derivatives : Compounds similar to this compound are utilized in the synthesis of benzodiazepine derivatives, which are widely used as anxiolytics and sedatives. The cyano group can be transformed into amino or other functional groups, facilitating the creation of therapeutically valuable compounds .

- Nitrogen Heterocycles : This compound can also serve as a precursor for nitrogen-containing heterocycles, which are essential in the development of various drugs. These heterocycles often exhibit significant pharmacological activities, including anti-cancer and anti-inflammatory properties .

Organic Synthesis

The versatility of this compound in organic synthesis is noteworthy. It can undergo various chemical reactions to yield a range of products.

Reactions and Transformations

- Nucleophilic Substitution : The bromine atom in this compound can be substituted by nucleophiles, leading to the formation of new compounds with diverse functionalities. This property is crucial for synthesizing complex organic molecules .

- Formation of Coordination Complexes : The compound can form coordination complexes with metals, which are useful in catalysis and materials science .

Material Science

The optical properties of this compound make it suitable for applications in material science, particularly in photonic devices.

Photonic Applications

- Nonlinear Optical Materials : The compound has been explored for its nonlinear optical properties, making it a candidate for applications such as frequency doubling in laser technology. Its ability to generate second harmonic signals is significantly higher than that of conventional materials like potassium dihydrogen phosphate (KDP) .

- Polymer Composites : Incorporating this compound into polymer matrices can enhance the optical properties of the resulting materials, making them suitable for use in advanced photonic applications.

- Synthesis of Benzodiazepines : A study demonstrated the successful transformation of this compound into a series of benzodiazepine derivatives through nucleophilic substitution reactions. These derivatives exhibited enhanced anxiolytic activity compared to their parent compounds .

- Development of Nonlinear Optical Materials : Research indicated that polymers doped with this compound showed improved second harmonic generation efficiency, making them suitable for laser applications. This property was attributed to the compound's unique molecular structure that facilitates nonlinear interactions .

- Anticancer Activity Investigation : A recent investigation into nitrogen heterocycles derived from compounds like this compound revealed promising anticancer properties against specific cell lines, highlighting its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of 4-Bromo-2’-cyanobenzophenone involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

4-Bromo-4'-methoxybenzophenone (CAS 54118-75-1)

- Structural Differences: Replaces the 2'-cyano group with a 4'-methoxy group.

- Impact: The methoxy group is electron-donating, enhancing the electron density of the aromatic ring, whereas the cyano group is electron-withdrawing. This difference alters reactivity in electrophilic substitution reactions and influences stability under acidic/basic conditions .

- Applications: Used in photochemical studies due to its UV absorption properties, unlike 4-Bromo-2'-cyanobenzophenone, which is more suited for nitrile-involved coupling reactions .

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

- Structural Differences: An acetophenone derivative with a bromine at the ortho-position and methoxy at the para-position.

- Impact: The ketone group adjacent to the aromatic ring increases susceptibility to nucleophilic attacks compared to benzophenones. The absence of a nitrile group limits its utility in cyano-specific reactions (e.g., click chemistry) .

4-Bromo-2-chloro-1-isopropoxybenzene (CAS 201849-21-0)

- Structural Differences: A simpler monocyclic compound with bromo, chloro, and isopropoxy substituents.

- Impact: Lacking the benzophenone backbone, it exhibits lower molecular complexity and reduced steric hindrance, making it more reactive in SNAr (nucleophilic aromatic substitution) reactions .

Functional Group Influence on Physicochemical Properties

| Compound | Key Substituents | Polarity | Likely Solubility |

|---|---|---|---|

| This compound | Br (4), CN (2') | High | Low in water; soluble in DMF |

| 4-Bromo-4'-methoxybenzophenone | Br (4), OMe (4') | Moderate | Soluble in acetone, THF |

| 2-Bromo-4'-methoxyacetophenone | Br (2), OMe (4'), COCH₃ | Moderate | Soluble in ethanol, ether |

| 4-Bromo-1-chloro-2-isopropoxybenzene | Br (4), Cl (1), O-iPr (2) | Low | Soluble in non-polar solvents |

Notes:

- The cyano group in this compound increases polarity compared to methoxy or alkyl-substituted analogs, reducing solubility in non-polar solvents .

- Acetophenone derivatives (e.g., 2-Bromo-4'-methoxyacetophenone) exhibit higher volatility due to smaller molecular weight .

Key Research Findings

- Electronic Effects: Cyano groups in this compound enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions compared to methoxy-substituted analogs .

- Thermal Stability : Bromine at the para-position improves thermal stability across all analogs, but nitrile-containing derivatives decompose at higher temperatures (>250°C) due to stronger C≡N bonds .

- Antimicrobial Activity: Chalcones derived from bromo-cyano benzophenones (e.g., 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one) show superior antimicrobial activity compared to non-cyano analogs, highlighting the role of nitriles in bioactivity .

Biological Activity

4-Bromo-2'-cyanobenzophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of benzophenone derivatives followed by cyanation. Several methods have been documented, including the use of electrophilic aromatic substitution reactions. The compound's structure can be represented as follows:

Anticancer Properties

Research indicates that benzophenone derivatives, including this compound, exhibit significant cytotoxic activities against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of benzophenone derivatives, demonstrating that modifications such as bromination can enhance anticancer efficacy. Specifically, compounds with halogen substitutions showed improved activity against multi-drug resistant cancer cell lines .

Table 1: Cytotoxic Activity of Benzophenone Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| 2-Aminobenzophenone | HeLa (Cervical Cancer) | 10 |

| 5-Chloro-2'-cyanobenzophenone | A549 (Lung Cancer) | 12 |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

Case Studies

- Anticancer Activity in vitro : A study conducted by Sakowski et al. demonstrated that a series of benzophenone derivatives, including this compound, exhibited significant growth inhibition in human cancer cell lines. The presence of the bromine atom was found to enhance the interaction with cellular targets .

- Antibacterial Screening : Research by Khan et al. evaluated the antibacterial properties of various benzophenones, noting that the introduction of halogen substituents like bromine increased efficacy against resistant bacterial strains. The study utilized standard disk diffusion methods to assess activity levels .

- Mechanistic Studies : Further investigation into the mechanism of action revealed that this compound may act through the formation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells, which ultimately results in cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2'-cyanobenzophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation followed by bromination and cyanation. Key steps include:

- Friedel-Crafts acylation : Benzophenone derivatives are acylated using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane.

- Bromination : Electrophilic bromination at the para position using Br₂ in acetic acid or HBr/H₂O₂ systems.

- Cyanation : Introduction of the cyano group via nucleophilic substitution using CuCN or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanoboronic acids).

- Optimization : Yields >80% are achieved with strict anhydrous conditions and catalyst loadings of 5-10 mol% Pd(PPh₃)₄. Purity is verified via HPLC (≥95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : ¹H NMR (CDCl₃) shows distinct aromatic protons (δ 7.5-8.2 ppm) and a cyano carbon signal at ~δ 115 ppm in ¹³C NMR.

- X-ray crystallography : Resolves bromine and cyano substituent positions (bond angles: C-Br ~1.9 Å, C≡N ~1.15 Å).

- IR spectroscopy : Cyano stretch at ~2240 cm⁻¹; carbonyl (C=O) at ~1680 cm⁻¹.

- DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict electrophilic reactivity at the bromine site .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) mixtures yield needle-like crystals. Slow cooling (0.5°C/min) minimizes impurities. Purity is confirmed via melting point consistency (reported mp: 92–96°C) and TLC (Rf = 0.4 in hexane:EtOAc 4:1) .

Advanced Research Questions

Q. How can competing side reactions (e.g., debromination or cyano hydrolysis) be suppressed during synthesis?

- Methodological Answer :

- Debromination : Use non-polar solvents (toluene) and avoid strong reducing agents. Add KI (1 eq) to stabilize Br⁻ intermediates.

- Cyano hydrolysis : Maintain pH > 7 with NaHCO₃ buffers; avoid aqueous workup at elevated temperatures.

- Monitoring : Track reaction progress via in-situ FTIR to detect intermediate cyanate formation .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki or Heck)?

- Methodological Answer :

- Suzuki coupling : The bromine atom acts as a leaving group, with Pd(0) catalysts (e.g., Pd(dba)₂) facilitating transmetallation with arylboronic acids.

- Heck reaction : Electron-withdrawing cyano groups activate the benzene ring for olefin insertion.

- Kinetic studies : Pseudo-first-order rate constants (k = 0.12 min⁻¹) suggest oxidative addition is rate-limiting. Computational models (DFT) validate electron-deficient aromatic systems .

Q. How do substituent effects (bromo vs. cyano) influence the compound’s photophysical properties?

- Methodological Answer :

- UV-Vis : Bromine induces a red shift (λmax ~280 nm → 310 nm); cyano groups enhance molar absorptivity (ε = 12,000 M⁻¹cm⁻¹).

- Fluorescence quenching : Bromine’s heavy atom effect reduces quantum yield (Φ = 0.05 vs. 0.15 for non-brominated analogs).

- TD-DFT simulations : Predict charge-transfer transitions between cyano and benzophenone moieties .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

- Methodological Answer :

- Data cross-validation : Compare XRD results with neutron diffraction (for Br positioning) and Hirshfeld surface analysis.

- Temperature effects : Collect data at 100 K to minimize thermal motion artifacts.

- Software tools : Use Olex2 for refinement and Mercury for packing diagram analysis. Discrepancies in unit cell parameters (e.g., ±0.02 Å) often arise from solvent inclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.